1,5-Diphenyl-3-(4-methoxyphenyl)formazan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-3-(4-methoxyphenyl)formazan can be synthesized through the coupling of Schiff base compounds with diazonium salts . The Schiff base compounds are typically prepared by reacting primary aromatic amines with aromatic aldehydes in the presence of glacial acetic acid . The diazonium salts are formed by treating primary aromatic amines with an aqueous solution of hydrochloric acid and sodium nitrite at 0–5°C . The coupling reaction is carried out under controlled conditions to ensure the formation of the desired formazan derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-(4-methoxyphenyl)formazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted phenyl derivatives .
Scientific Research Applications
1,5-Diphenyl-3-(4-methoxyphenyl)formazan has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biochemical assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vivid color properties
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that modulate biological pathways. These interactions can result in various biological effects, including antioxidant and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diphenyl-3-(4-hydroxyphenyl)formazan
- 1,5-Diphenyl-3-(4-chlorophenyl)formazan
- 1,5-Diphenyl-3-(4-nitrophenyl)formazan
Uniqueness
1,5-Diphenyl-3-(4-methoxyphenyl)formazan is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N'-anilino-4-methoxy-N-phenyliminobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-25-19-14-12-16(13-15-19)20(23-21-17-8-4-2-5-9-17)24-22-18-10-6-3-7-11-18/h2-15,21H,1H3/b23-20+,24-22? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTMYMAIOJZZLV-KYZOMJKISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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